(1E)-1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxy group, and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxole and pyrroloquinoline. Key steps in the synthesis may involve:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide.
Construction of the Pyrroloquinoline Core: This can be synthesized through various cyclization reactions, often involving amines and aldehydes under acidic or basic conditions.
Final Assembly: The final step involves the condensation of the benzodioxole and pyrroloquinoline intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (1E)-1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar core structure but different functional groups.
Cresol: An organic compound with a benzene ring and hydroxyl group, used in various industrial applications.
Uniqueness
(1E)-1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of a benzodioxole ring, methoxy group, and pyrroloquinoline core. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylimino)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H22N2O4/c1-12-10-22(2,3)24-20-15(12)8-14(26-4)9-16(20)19(21(24)25)23-13-5-6-17-18(7-13)28-11-27-17/h5-9,12H,10-11H2,1-4H3 |
InChI Key |
BXNFOBNRWXOKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC5=C(C=C4)OCO5)C2=O)OC)(C)C |
Origin of Product |
United States |
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